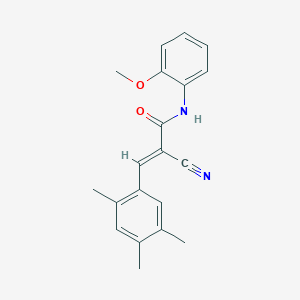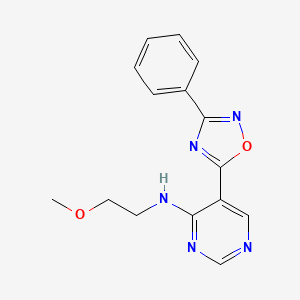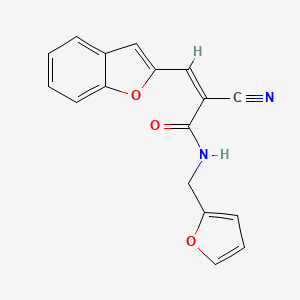![molecular formula C16H17ClN2O3 B2553474 2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide CAS No. 2411272-40-5](/img/structure/B2553474.png)
2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide, also known as Compound X, is a synthetic compound that has been the subject of scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide X is not fully understood. However, studies have suggested that 2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide X may exert its anti-inflammatory and analgesic effects through the inhibition of pro-inflammatory cytokines and the activation of the adenosine receptor pathway. Additionally, 2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide X may exert its neuroprotective effects through the modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide X exhibits potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, 2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide X has been shown to have neuroprotective effects in animal models of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide X in lab experiments is its potent anti-inflammatory and analgesic effects. Additionally, 2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide X has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of using 2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide X in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
For the research on 2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide X include further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its therapeutic potential in human clinical trials. Additionally, further studies are needed to determine the safety and toxicity of 2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide X in humans.
Synthesemethoden
2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide X is synthesized through a multi-step process that involves the reaction of 3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenylhydrazine with 2-chloroacetyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield 2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide X.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide X has been the subject of scientific research for its potential therapeutic applications. Studies have shown that 2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide X exhibits potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, 2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide X has been shown to have neuroprotective effects in animal models of neurodegeneration.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c17-10-13(20)18-11-4-3-5-12(8-11)19-14(21)9-16(15(19)22)6-1-2-7-16/h3-5,8H,1-2,6-7,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMICFOHKMQTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)C3=CC=CC(=C3)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2553397.png)

![6-(2-Methoxyphenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2553399.png)



![Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2553407.png)
![3-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2553409.png)
![8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol](/img/structure/B2553410.png)

![7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2553414.png)